tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Vue d'ensemble

Description

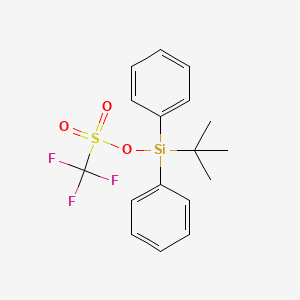

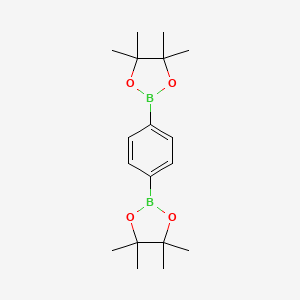

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is an organosilicon compound widely used in organic synthesis. It is known for its role as a silylating agent, which helps in the protection of hydroxyl groups during chemical reactions. This compound is particularly valued for its ability to introduce the tert-butyldiphenylsilyl group into molecules, thereby enhancing their stability and reactivity.

Mécanisme D'action

Target of Action

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPST) is a highly reactive silylating agent . Its primary targets are organic compounds, particularly those containing hydroxyl groups, where it introduces a bulky tert-butyl dimethylsilyl group .

Mode of Action

TBDPST interacts with its targets through a process known as silylation. In this process, the TBDPST molecule forms a covalent bond with the target molecule, replacing a hydrogen atom with a silyl group. This results in an increase in the steric bulk of the target molecule, which can significantly alter its reactivity and other properties .

Biochemical Pathways

TBDPST is involved in various organic synthesis reactions. For instance, it is used in the Cope rearrangement, a well-known organic reaction involving the [3,3]-sigmatropic rearrangement of certain allyl vinyl ethers . It is also associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .

Result of Action

The introduction of the bulky tert-butyl dimethylsilyl group by TBDPST can significantly alter the properties of the target molecule. This can enhance the target molecule’s reactivity, stability, or selectivity in subsequent chemical reactions .

Action Environment

The efficacy and stability of TBDPST can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition . It is also sensitive to moisture and air . Therefore, TBDPST should be handled and stored under carefully controlled conditions to maintain its reactivity and effectiveness.

Analyse Biochimique

Biochemical Properties

tert-Butyldiphenylsilyl Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly in the protection of hydroxyl groups in organic molecules. It interacts with enzymes and proteins that contain hydroxyl groups, forming stable silyl ethers that prevent unwanted side reactions. This compound is also involved in the modification of biomolecules, such as nucleotides and peptides, by protecting reactive sites during synthesis and analysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the production of metabolites and energy levels within cells . Additionally, it can affect the expression of genes related to cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable silyl ethers with hydroxyl groups in biomolecules. This interaction prevents the hydroxyl groups from participating in unwanted side reactions, thereby protecting the integrity of the biomolecules. The compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by modifying the structure of nucleic acids and proteins involved in transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert conditions but can degrade when exposed to air, moisture, or heat . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression. These changes can persist even after the compound has been removed from the experimental system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively protect biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, such as cellular damage, inflammation, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired protective effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of biomolecules. It interacts with enzymes and cofactors that catalyze the formation of silyl ethers, influencing the metabolic flux and levels of metabolites . The compound can also affect the activity of enzymes involved in energy production and storage, leading to changes in cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its protective effects . The compound can accumulate in certain tissues, leading to localized changes in cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of the compound can affect its activity and function, as it interacts with biomolecules within these compartments to protect them from unwanted reactions.

Méthodes De Préparation

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is typically synthesized by reacting trifluoromethanesulfonic acid with tert-butyldiphenylsilyl iodide . The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.

Analyse Des Réactions Chimiques

tert-Butyldiphenylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols, phenols, and amines to form silyl ethers and silyl amines.

Oxidation and Reduction: While it is primarily used as a silylating agent, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include alcohols, phenols, and amines, with reaction conditions often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions are silyl ethers and silyl amines, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

tert-Butyldiphenylsilyl Trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a silylating agent to protect hydroxyl groups during multi-step synthesis.

Biology: In biological research, it helps in the modification of biomolecules to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Comparaison Avec Des Composés Similaires

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is unique compared to other silylating agents due to its bulky tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity. Similar compounds include:

tert-Butyldimethylsilyl Trifluoromethanesulfonate: Used for similar purposes but with different steric and electronic properties.

Trimethylsilyl Trifluoromethanesulfonate: Another silylating agent with a smaller silyl group, leading to different reactivity and stability profiles.

Propriétés

IUPAC Name |

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOJFWVOHXBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449421 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-86-7 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(diphenyl)silyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What was the unexpected outcome of using tert-Butyldiphenylsilyl Trifluoromethanesulfonate for protecting the 8-hydroxy group in the synthesis of (+)-Sesbanimide A?

A1: While typically used as a protecting group for alcohols, this compound reacted unexpectedly with the AB ring intermediate (2a) derived from D-xylose. Instead of the anticipated 8-O-silyl derivative, a novel 2-O-silyl derivative with a tricyclic structure was formed. [] This highlights the potential for unexpected reactivity of this reagent under specific reaction conditions. Interestingly, this unique tricyclic intermediate could be further converted into (+)-Sesbanimide A. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)